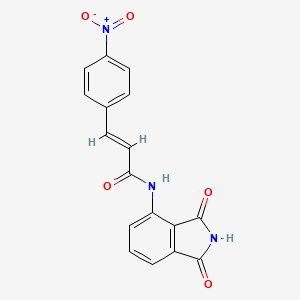

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(1,3-dioxoisoindol-4-yl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5/c21-14(9-6-10-4-7-11(8-5-10)20(24)25)18-13-3-1-2-12-15(13)17(23)19-16(12)22/h1-9H,(H,18,21)(H,19,22,23)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEMDOIIVVGBMX-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1,3-Dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and associated research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenylacrylamide with an appropriate isoindoline derivative. The process has been optimized for eco-friendliness, utilizing water as a solvent and avoiding harmful catalysts. The characterization of the compound is confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry.

Biological Evaluation

The biological activity of this compound has been evaluated against several biological targets:

Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation. For instance, one derivative demonstrated 78% inhibition at a concentration of 10 μM .

Anticancer Activity

Research indicates that related compounds have shown promising anticancer properties. For example, compounds featuring the isoindolinone structure have been linked to apoptosis induction in cancer cell lines, suggesting that this compound may share similar mechanisms.

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Studies on related compounds suggest that they can effectively inhibit this enzyme, leading to increased levels of acetylcholine in the brain .

Case Studies and Research Findings

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cell proliferation. The presence of the nitrophenyl group is believed to enhance its reactivity and binding affinity to these targets.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit notable antitumor activity. For instance, studies have shown that derivatives of isoindoline compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15.72 | Apoptosis induction |

| Study B | HeLa | 20.50 | Cell cycle arrest |

| Study C | A549 | 18.30 | Inhibition of proliferation |

1.2 Topoisomerase Inhibition

The compound has also been evaluated for its ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cancer cells. Preliminary results suggest that this compound may act as a topoisomerase II inhibitor, making it a candidate for further development as a chemotherapeutic agent.

Antimicrobial Properties

Research into the antimicrobial properties of this compound has revealed promising results against various pathogens. Compounds with similar structural motifs have demonstrated efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's unique electronic properties make it suitable for incorporation into polymer matrices to enhance charge transport and light emission.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers synthesized derivatives of this compound and tested their anticancer activity against a panel of human tumor cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µM, indicating their potential as lead compounds for further drug development .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The study found that the compound displayed potent activity with MIC values comparable to standard antibiotics, suggesting its potential as a new therapeutic agent against resistant infections .

Q & A

Q. What synthetic methodologies are effective for preparing (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ice-cooled DMF, followed by purification via column chromatography with solvents such as ethyl acetate/petroleum ether mixtures . For acrylamide derivatives, activating carboxylic acids with oxalyl chloride in dichloromethane (with catalytic DMF) and subsequent reaction with amines (e.g., methoxyamine hydrochloride) at 0°C improves yield . Key parameters include solvent polarity (acetonitrile or toluene for isomer control), reaction temperature (0°C to room temperature), and catalyst choice (phase transfer catalysts for E/Z isomer separation) .

Q. How can researchers confirm the structural identity and stereochemical configuration of this acrylamide derivative?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., acrylamide double bond at δ ~6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching calculated values) . Stereochemical assignment of the (E)-isomer is confirmed via NOESY (nuclear Overhauser effect spectroscopy) or X-ray crystallography using programs like SHELXL for refinement .

Q. What initial biological screening approaches have been applied to evaluate this compound’s bioactivity?

- Methodological Answer : In vitro assays include:

- Topoisomerase IIα inhibition : DNA relaxation assays using agarose gel electrophoresis, comparing activity to controls like VP-16 .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

- Enzyme inhibition : Fluorometric assays for metabolic enzymes (e.g., acid phosphatases, alkaline phosphatase) to assess biochemical interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer potential of this compound?

- Methodological Answer :

- Substituent variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., trifluoromethoxy ) or bulky groups (e.g., bromo ) to modulate electronic and steric effects.

- Bioisosteric replacement : Substitute the 1,3-dioxoisoindolinyl moiety with heterocycles (e.g., pyridyl ) to enhance solubility or target affinity.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Topo IIα’s ATP-binding domain, guided by crystallographic data .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for acrylamide derivatives?

- Methodological Answer :

- Data reconciliation : Compare DFT-calculated dipole moments and HOMO/LUMO gaps with experimental LogP and redox potentials . Discrepancies may arise from solvation effects, which can be addressed using COSMO-RS solvation models.

- Crystallographic validation : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction to confirm computationally predicted conformers .

- Dose-response reassessment : Repeat bioassays under controlled conditions (e.g., hypoxia vs. normoxia) to account for microenvironmental variability .

Q. How can crystallization techniques and computational tools improve structural refinement for this compound?

- Methodological Answer :

- Crystallization : Use vapor diffusion with solvents like DMSO/water mixtures. SHELXL refines structures against high-resolution (<1.0 Å) data, resolving disorder in the nitro or acrylamide groups .

- Twinned data handling : For low-symmetry crystals, apply SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

- Validation tools : Employ PLATON/CHECKCIF to assess geometric outliers and R1/wR2 convergence (<5% discrepancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.